molecular formula C13H19ClN2O2S B2985205 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine CAS No. 1828470-05-8

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine

Cat. No.: B2985205
CAS No.: 1828470-05-8
M. Wt: 302.82
InChI Key: KEVWATRRIWBVDT-UHFFFAOYSA-N
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Description

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is a chemical compound with the molecular formula C13H19ClN2O2S and a molecular weight of 302.82 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a 4-chlorobenzenesulfonyl group and an ethanamine side chain. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine typically involves the reaction of piperidine derivatives with 4-chlorobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reacted with ethylenediamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is used in several scientific research fields:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. The piperidine ring and ethanamine side chain contribute to the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methylbenzenesulfonyl)piperidin-2-YL]ethan-1-amine
  • 2-[1-(4-Fluorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine
  • 2-[1-(4-Bromobenzenesulfonyl)piperidin-2-YL]ethan-1-amine

Uniqueness

2-[1-(4-Chlorobenzenesulfonyl)piperidin-2-YL]ethan-1-amine is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct chemical and biological properties. The chlorine atom enhances the compound’s reactivity and binding affinity compared to its methyl, fluorine, or bromine-substituted analogs .

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2O2S/c14-11-4-6-13(7-5-11)19(17,18)16-10-2-1-3-12(16)8-9-15/h4-7,12H,1-3,8-10,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVWATRRIWBVDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCN)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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